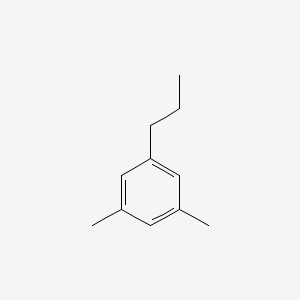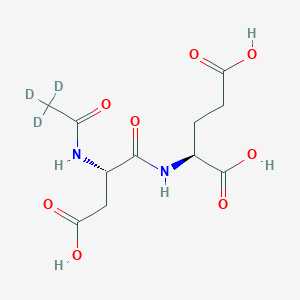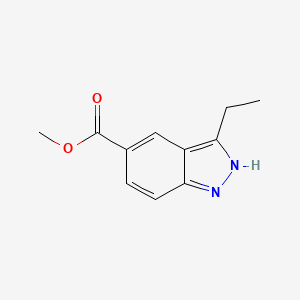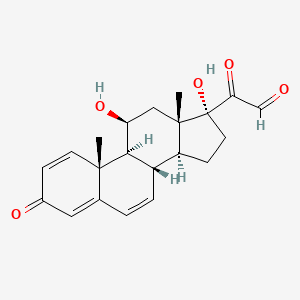
1-(4-Phenoxyphenyl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenoxyphenyl)pentan-1-ol typically involves the reaction of 4-phenoxybenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to reduction to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent, such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Phenoxyphenyl)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 1-(4-Phenoxyphenyl)pentan-1-one.
Reduction: Formation of 1-(4-Phenoxyphenyl)pentane.
Substitution: Formation of substituted phenyl derivatives, such as 4-bromo-1-(4-phenoxyphenyl)pentan-1-ol.
Aplicaciones Científicas De Investigación
1-(4-Phenoxyphenyl)pentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Phenoxyphenyl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Pentanol: An organic compound with the formula C5H12O, used as a solvent and in the synthesis of fragrances.
4-Penten-1-ol: An organic compound with the formula C5H10O, used in carbohydrate chemistry and as a reagent in various chemical reactions.
Uniqueness
1-(4-Phenoxyphenyl)pentan-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical and biological properties. The phenyl group enhances its hydrophobicity and potential for aromatic interactions, while the hydroxyl group provides opportunities for hydrogen bonding and reactivity.
Propiedades
Fórmula molecular |
C17H20O2 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1-(4-phenoxyphenyl)pentan-1-ol |
InChI |
InChI=1S/C17H20O2/c1-2-3-9-17(18)14-10-12-16(13-11-14)19-15-7-5-4-6-8-15/h4-8,10-13,17-18H,2-3,9H2,1H3 |
Clave InChI |
QRVYRKSNDRWZHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1=CC=C(C=C1)OC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)



![4-bromo-1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13856520.png)





![2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13856545.png)

